Sec-butylbenzene

Catalog No.
S542898
CAS No.
135-98-8
M.F
C10H14
M. Wt
134.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sec-butylbenzene

CAS Number

135-98-8

Product Name

Sec-butylbenzene

IUPAC Name

butan-2-ylbenzene

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

InChI

InChI=1S/C10H14/c1-3-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3

InChI Key

ZJMWRROPUADPEA-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1

Solubility

1.31e-04 M
In water, 17.6 mg/L @ 25 °C
Miscible with alcohol, ether, benzene

Synonyms

sec-Butylbenzene; NSC 8466; NSC 8466; NSC 8466

Canonical SMILES

CCC(C)C1=CC=CC=C1

Description

The exact mass of the compound Sec-butylbenzene is 134.1096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.31e-04 min water, 17.6 mg/l @ 25 °cmiscible with alcohol, ether, benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8466. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. It belongs to the ontological category of alkylbenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sec-butylbenzene is an organic compound classified as an aromatic hydrocarbon, characterized by a benzene ring bonded to a sec-butyl group. Its molecular formula is C10H14C_{10}H_{14}, and it appears as a flammable, colorless liquid that is nearly insoluble in water but miscible with organic solvents . The compound is primarily produced through the alkylation of benzene with sec-butyl alcohol in the presence of catalysts such as anhydrous aluminum chloride and hydrochloric acid .

Sec-butylbenzene is a flammable liquid with a relatively low flash point, posing a fire hazard. It's also a suspected skin irritant and may cause respiratory tract irritation upon inhalation []. Proper personal protective equipment (PPE) should be worn when handling sec-butylbenzene, and appropriate ventilation should be ensured in the workplace [].

Note:

  • The mechanism of action for sec-butylbenzene is not applicable in this context as it doesn't have a specific biological function.
  • Case studies related to sec-butylbenzene are limited due to its role as an intermediate compound. However, research on its environmental fate and degradation pathways is ongoing.
  • Toxicity Studies

    Due to its presence in some industrial processes and potential environmental contamination, sec-butylbenzene has been investigated for its toxicological effects. One study examined its impact on rats, finding high exposure levels resulted in death, likely due to lung injury [1]. Another study explored its potential to cause hearing damage (ototoxicity), but no adverse effects were observed [1].

  • Environmental Fate

    Understanding how sec-butylbenzene behaves in the environment is crucial for assessing potential contamination risks. Research has explored its solubility in water and other solvents, revealing it to be miscible with organic solvents like alcohol and ether but only slightly soluble in water [2, 3].

  • Organic Chemistry Research

    As a relatively simple aromatic hydrocarbon, sec-butylbenzene may be used in various organic chemistry research applications. Its properties like boiling point, melting point, and refractive index are documented for reference in laboratory experiments [2, 3].

Here are the references used for factual statements:

  • [1] Provisional Peer-Reviewed Toxicity Values for sec-Butylbenzene [Environmental Protection Agency]:
  • [2] sec-Butylbenzene (Water Source) [Fact Sheet] [New York State Department of Health]:
  • [3] sec-Butylbenzene = 99 135-98-8 [Sigma-Aldrich]:
, including:

  • Alkylation: It can undergo alkylation reactions, particularly with aluminum chloride as a catalyst, leading to the formation of different alkylated products .
  • Dealkylation: Under certain conditions, sec-butylbenzene can be dealkylated to yield benzene and other hydrocarbons. The selectivity of this reaction can be influenced by temperature and the type of catalyst used .
  • Oxidation: Sec-butylbenzene can be oxidized to produce phenolic compounds. This reaction can be conducted in a catalytic distillation unit to enhance efficiency .

Sec-butylbenzene can be synthesized using several methods:

  • Friedel-Crafts Alkylation: The most common method involves the reaction of benzene with sec-butyl alcohol in the presence of anhydrous aluminum chloride as a catalyst.
  • Catalytic Pyrolysis: This method involves heating sec-butylbenzene under controlled conditions to induce thermal reactions that yield various products .
  • Transalkylation: Sec-butylbenzene can also be produced via transalkylation processes where it interacts with other alkylbenzenes in the presence of catalysts like aluminum chloride .

Sec-butylbenzene has several industrial applications:

  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing various chemicals, including pharmaceuticals and agrochemicals.
  • Solvent: Due to its solvent properties, it is used in paint thinners and cleaning agents.
  • Fuel Additive: Its combustion characteristics make it suitable for use as an additive in fuels to improve performance .

Research on interaction studies involving sec-butylbenzene primarily focuses on its reactivity under different catalytic conditions. Studies indicate that sec-butylbenzene tends to form stable carbenium ions during reactions, which influence its transformation pathways. For instance, it shows distinct behavior compared to other butylbenzene isomers when subjected to acid-catalyzed reactions, leading to varying selectivities for products like benzene and naphthalene derivatives .

Sec-butylbenzene shares similarities with other butylbenzene isomers, each exhibiting unique properties and reactivities:

CompoundStructure TypeKey Characteristics
n-ButylbenzeneLinearHigher boiling point; more stable under certain conditions.
iso-ButylbenzeneBranchedExhibits different reactivity patterns; more sterically hindered.
tert-ButylbenzeneTertiaryMore reactive due to tertiary carbenium ion stability; distinct dealkylation pathways .

Sec-butylbenzene's uniqueness lies in its intermediate reactivity profile compared to these isomers; it demonstrates selective dealkylation and distinct product formation pathways under acidic conditions .

Sec-butylbenzene (C₁₀H₁₄) consists of a benzene ring bonded to a sec-butyl group (–CH(CH₂CH₃)₂) at the para position (Figure 1). This configuration introduces a chiral center at the secondary carbon of the butyl chain, resulting in two enantiomers: (R)-sec-butylbenzene and (S)-sec-butylbenzene. The molecule’s planar aromatic ring and tetrahedral sec-butyl moiety create a steric profile that influences its reactivity and physical properties.

Table 1: Comparative Properties of Butylbenzene Isomers

Propertyn-Butylbenzenesec-Butylbenzenetert-Butylbenzene
Boiling Point (°C)183173–174169
Density (g/cm³)0.8600.8580.867
Refractive Index1.4891.4881.492
Solubility in WaterInsolubleInsolubleInsoluble

The sec-butyl group’s branching reduces intermolecular van der Waals forces compared to the linear n-butyl isomer, explaining its lower boiling point. Stereoisomerism further differentiates sec-butylbenzene from its tert-butyl counterpart, which lacks a chiral center due to its fully branched structure.

Historical Development and Nomenclature Evolution

The synthesis of sec-butylbenzene was first reported in the mid-20th century using Friedel-Crafts alkylation, where benzene reacts with sec-butyl alcohol in the presence of anhydrous aluminum chloride and hydrochloric acid. This method contrasts with the Kumada coupling, a nickel-catalyzed reaction developed later for n-butylbenzene, which demonstrated milder conditions and higher selectivity.

Nomenclature for sec-butylbenzene has evolved alongside IUPAC guidelines. Initially termed “secondary butylbenzene,” the compound now bears the preferred IUPAC name butan-2-ylbenzene, reflecting the substituent’s position on the butyl chain. Common names like 2-phenylbutane persist in industrial contexts but are gradually being replaced by systematic terminology.

Role in Aromatic Hydrocarbon Research

As a model alkylbenzene, sec-butylbenzene has been instrumental in studying combustion dynamics and decomposition pathways. Its pyrolysis under high-temperature conditions generates radical intermediates such as benzyl (C₇H₇) and ethyl (C₂H₅), which are critical to understanding soot formation in jet fuels. Computational studies using RRKM-master equation analyses have quantified its dissociation kinetics, revealing temperature-dependent branching ratios for primary and secondary decomposition products.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Colorless liquid

XLogP3

4.2

Exact Mass

134.1096

Boiling Point

173.5 °C

Flash Point

126 °F (52 °C) closed cup

Vapor Density

4.62 (Air=1)

Density

0.8580 g/cu cm @ 25 °C

LogP

4.57 (LogP)
log Kow = 4.57

Appearance

Solid powder

Melting Point

-82.7 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 83 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 77 of 83 companies with hazard statement code(s):;
H226 (79.22%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (22.08%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (61.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.69%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (49.35%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.75 mmHg
1.75 mm Hg @ 25 °C

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

68411-44-9
135-98-8

Wikipedia

Sec-butylbenzene

Methods of Manufacturing

Prepared from benzene and n-butyl chloride in presence of AlCl3

General Manufacturing Information

Benzene, (1-methylpropyl)-: ACTIVE
The temperature range for smooth interaction of bromobenzene, 1-bromobutane, and sodium in ether to give butylbenzene is critical. Below 15 C reaction is delayed but later becomes vigorous , and above 30 C the reaction becomes violent.

Analytic Laboratory Methods

Method: EPA-NERL 524.2, Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry; Analyte: sec-butylbenzene; Matrix: surface water, ground water, and drinking water in any stage of treatment; Detection Level: 0.12 ug/L.
Method: STD-METH 6200B, Purge and Trap Capillary-Column GC/MS Method; Analyte: sec-butylbenzene; Matrix: water; Detection Level: 0.02 ug/L.
Method: STD-METH 6200C, Purge and Trap Capillary-Column GC Method ; Analyte: sec-butylbenzene; Matrix: water; Detection Level: 0.01 ug/L.
Method: EPA-OSW 8021B, Aromatic and Halogenated Volatiles by GC/Electrolytic Conductivity Detectors; Analyte: sec-butylbenzene; Matrix: ground water, aqueous sludges, caustic liquors, waste solvents, oily wastes, mousses, tars, fibrous wastes, polymeric emulsions, filter cakes, spent carbons, spent catalysts, soils, and sediments; Detection Level: not provided.
For more Analytic Laboratory Methods (Complete) data for Sec-BUTYLBENZENE (7 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

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